molecular formula C43H48N4O6 B1222116 Amataine

Amataine

Cat. No.: B1222116
M. Wt: 716.9 g/mol
InChI Key: RZBFPDQKWUWUCK-SFUBKHQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amataine is a complex indole alkaloid natural product with the molecular formula C43H48N4O6 and a molecular weight of 716.879 g/mol . It is known by several synonyms, including grandifoline and subsessiline . The compound features twelve defined stereocenters, indicating a sophisticated three-dimensional structure . Available scientific literature and chemical databases primarily provide fundamental structural and identifier information for this compound, but detailed pharmacological data, mechanisms of action, and specific research applications for this compound are not well-documented in publicly accessible sources. Further research is needed to fully characterize its biological activity and research value.

Properties

Molecular Formula

C43H48N4O6

Molecular Weight

716.9 g/mol

IUPAC Name

methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate

InChI

InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38+,39-,40+,41-,42+,43+/m0/s1

InChI Key

RZBFPDQKWUWUCK-SFUBKHQQSA-N

SMILES

COC1=CC=CC2=C1N3CC45CC6C3(C27CCN8C7C9(C6)CCOC9CC8)OC4N1CCC23C1C1(C5OCC1)CC(=C2NC1=CC=CC=C31)C(=O)OC

Isomeric SMILES

COC1=CC=CC2=C1N3C[C@@]45C[C@H]6[C@]3([C@]27CCN8[C@H]7[C@@]9(C6)CCO[C@H]9CC8)O[C@H]4N1CC[C@@]23[C@@H]1[C@@]1([C@H]5OCC1)CC(=C2NC1=CC=CC=C31)C(=O)OC

Canonical SMILES

COC1=CC=CC2=C1N3CC45CC6C3(C27CCN8C7C9(C6)CCOC9CC8)OC4N1CCC23C1C1(C5OCC1)CC(=C2NC1=CC=CC=C31)C(=O)OC

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Amataine

Comprehensive Structural Description and Isomeric Considerations

Amataine possesses the molecular formula C43H48N4O6 and a molecular weight of 716.9 g/mol . nih.gov Its structure is characterized by a highly complex arrangement of multiple fused ring systems, typical of bisindole alkaloids derived from the Voacanga genus. tandfonline.comontosight.ai

Identification of Key Functional Groups (e.g., Methyl Ester, Methoxy (B1213986), Carboxylic Acid Moieties)

Analysis of the this compound structure reveals the presence of several key functional groups that are crucial for understanding its reactivity and spectroscopic properties. These include a methyl ester group, a methoxy group, and a carboxylic acid moiety. ontosight.ai The presence of a methyl ester derivative is indicated within its structural description. ontosight.ai These functional groups are integrated within the complex polycyclic scaffold.

Spectroscopic and Spectrometric Methodologies for Structural Confirmation

Advanced spectroscopic and spectrometric techniques are indispensable for the definitive elucidation and confirmation of complex natural product structures like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a primary tool for determining the connectivity of atoms and identifying functional groups within a molecule. For complex alkaloids like this compound, 2D NMR techniques such as COSY, HSQC, HMBC, and TOCSY are essential for correlating signals and building the structural framework. researchmap.jpunair.ac.id While specific detailed NMR data for this compound itself were not extensively available in the search results, studies on related bisindole alkaloids from Voacanga species demonstrate the power of these methods in assigning proton and carbon signals and establishing coupling networks across the fused ring systems. researchmap.jpunair.ac.id Comparisons of 13C NMR spectral data of this compound with related compounds like tabersonine (B1681870) have shown close correspondence for most carbon shifts, with notable differences in specific regions (e.g., ring D carbons) providing insights into structural variations. vdoc.pub

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the molecular formula of a compound by measuring the exact mass of its molecular ion. For this compound (C43H48N4O6), HRMS would provide a highly accurate mass measurement that can be matched to the calculated exact mass (716.35738526 Da), confirming its elemental composition. nih.gov Studies on related alkaloids from Voacanga species utilize HRMS-ESI to confirm molecular formulas by observing protonated molecular ions ([M+H]+) with high mass accuracy. researchmap.jpunair.ac.id For this compound, Fast Atom Bombardment Mass Spectrometry (FABMS) has been reported, showing an MH+ ion at m/z 717, consistent with the molecular formula C43H48N4O6. vdoc.pub

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by identifying characteristic vibrational frequencies. While specific IR data for this compound were not detailed, the presence of functional groups like hydroxyl and carbonyl in related alkaloids is indicated by characteristic IR absorption bands (e.g., around 3340 cm−1 for O-H stretching and 1715 cm−1 for C=O stretching). researchmap.jpunair.ac.idchemistry-chemists.com UV-Visible (UV-Vis) spectroscopy is useful for detecting conjugated systems and aromatic chromophores. The UV spectrum of this compound has been reported to indicate the presence of a β-anilinoacrylate chromophore, a structural feature found in some indole (B1671886) alkaloids like tabersonine. vdoc.pub UV-Vis spectra provide information about the electronic transitions within the molecule, which can aid in confirming the presence of specific conjugated systems and aromatic moieties. upi.edu

Natural Occurrence, Isolation, and Phytochemical Profiling of Amataine

Botanical Sources and Distribution of Amataine-Producing Organisms

This compound is a secondary metabolite found within specific genera of plants, most notably within the Apocynaceae family. Its distribution, while not widespread, is significant in the context of the chemical diversity of these species.

The genus Voacanga is a primary source of this compound. Phytochemical investigations have confirmed its presence in several species:

Voacanga thouarsii : Comprehensive studies of the extracts from Voacanga thouarsii have led to the successful isolation and description of this compound among a host of other structurally complex indole (B1671886) alkaloids. nih.gov This species is considered a significant natural source of the compound.

Voacanga africana : This species, which is widely used in traditional African medicine, has also been identified as a source of this compound. phcogrev.com The seeds, in particular, are known to be a rich repository of various alkaloids, and this compound has been identified as one of the constituents. researchgate.netresearchwithrutgers.com

Voacanga chalotiana : While direct isolation of this compound from Voacanga chalotiana is not explicitly detailed in the available research, extensive phytochemical analyses of this species have revealed a rich profile of related indole alkaloids, such as voacamine (B1217101) and vobtusine (B1215121). tandfonline.comamazonaws.com Given the close biosynthetic pathways of these compounds within the Voacanga genus, the presence of this compound in V. chalotiana is considered plausible, though it requires direct confirmation.

The following table summarizes the distribution of selected alkaloids, including this compound, across these Voacanga species, illustrating the rich chemical diversity of this genus.

CompoundVoacanga thouarsiiVoacanga africanaVoacanga chalotiana
This compound Present nih.govPresent phcogrev.comNot explicitly confirmed
VoacaminePresentPresentPresent tandfonline.com
VobtusinePresentPresentPresent amazonaws.com
VoacanginePresentPresentPresent
Tabersonine (B1681870)PresentPresentNot explicitly confirmed

Beyond the Voacanga genus, the presence of this compound in other plant genera has been investigated, though with different outcomes:

Zanthoxylum nitidum : Extensive phytochemical studies on Zanthoxylum nitidum have led to the isolation of over 150 chemical constituents, with a significant portion being alkaloids such as nitidine (B1203446) and chelerythrine. tandfonline.comresearchgate.netresearchgate.netnih.gov However, based on the current body of scientific literature, this compound has not been reported as a constituent of this plant.

Ammocharis coranica : The bulbs of Ammocharis coranica are known to produce a variety of alkaloids, including lycorine, crinamine, and acetylcaranine. nih.govresearchgate.netacs.org Despite detailed phytochemical analyses of this species, there is no current evidence to suggest the presence of this compound.

Advanced Chromatographic Techniques for this compound Isolation

The isolation of pure this compound from crude plant extracts is a complex process that necessitates the use of advanced chromatographic techniques. These methods separate this compound from other closely related alkaloids and plant metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of alkaloids like this compound. nih.gov It offers high resolution and sensitivity, making it ideal for separating complex mixtures. In the context of alkaloid isolation, preparative HPLC is employed after initial fractionation to yield highly pure compounds. The selection of the stationary phase (e.g., C18 reversed-phase) and the mobile phase composition is critical for achieving optimal separation.

Countercurrent Chromatography (CCC) : This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes. wikipedia.org CCC is particularly well-suited for the preparative separation of natural products, including alkaloids. amazonaws.com By utilizing a suitable two-phase solvent system, crude extracts can be fractionated to enrich the concentration of this compound before final purification steps.

Flash Chromatography : As a rapid and efficient purification technique, flash chromatography is often used for the initial fractionation of crude plant extracts. biotage.comyoutube.com It operates under moderate pressure, allowing for faster separation times compared to traditional column chromatography. For the purification of alkaloids, normal-phase flash chromatography using silica (B1680970) gel or modified stationary phases (e.g., amine-functionalized silica) can be employed. researchgate.net The choice of solvents is crucial to achieve effective separation of this compound from other components in the extract.

Methodologies for Quantifying this compound Content in Biological Matrices

Accurate quantification of this compound in plant tissues and other biological matrices is essential for phytochemical profiling and quality control. While specific, validated methods solely for this compound are not extensively documented, established analytical techniques for alkaloid quantification can be adapted.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is the most common and reliable method for the quantification of individual alkaloids. journalofappliedbioanalysis.com The development of a quantitative HPLC method for this compound would involve:

Method Development : Optimizing chromatographic conditions, including the column, mobile phase, and flow rate, to achieve a sharp, well-resolved peak for this compound, free from interference from other matrix components.

Method Validation : As per ICH guidelines, the method would need to be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). tsijournals.com

Sample Preparation : Developing an efficient extraction protocol to quantitatively recover this compound from the biological matrix.

Spectrophotometric methods, based on the reaction of alkaloids with specific reagents to produce a colored product, can be used for the estimation of total alkaloid content but lack the specificity for quantifying a single compound like this compound in a complex mixture. nih.govplantsjournal.comwjpmr.comresearchgate.net

The following table outlines the key parameters for a hypothetical validated HPLC method for this compound quantification, based on typical values for similar alkaloid analyses.

ParameterDescription
Chromatographic Column C18 Reversed-Phase
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV-Vis or Mass Spectrometry (MS)
Linearity A defined concentration range over which the detector response is proportional to the analyte concentration.
Accuracy The closeness of the measured value to the true value, often determined by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
LOD/LOQ The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Unable to Generate Article: No Scientific Information Found for "this compound"

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General search results on methodologies such as non-targeted metabolomics and phytochemical profiling are available. These results describe the application of various analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the study of natural products. However, none of these resources mention or provide any data specifically related to "this compound."

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Biosynthesis of Amataine: Pathways and Enzymatic Mechanisms

Proposed Biogenetic Routes for Amataine and Related Indole (B1671886) Alkaloids

The biosynthesis of monoterpenoid indole alkaloids generally begins with the condensation of tryptamine (B22526), derived from tryptophan, and secologanin (B1681713), a secoiridoid monoterpene. phcogrev.comwikipedia.org This coupling forms strictosidine (B192452), a key intermediate for the vast array of MIAs. rsc.org While the initial steps up to strictosidine are well-established for many MIAs, the later stages leading to complex structures like this compound are less comprehensively elucidated.

This compound is an aspidosperma-aspidosperma type bisindole alkaloid, meaning it is formed from two monomeric units, each belonging to the aspidosperma structural class. researchgate.net The dimerization of these units involves intricate coupling reactions and subsequent modifications.

Precursor Incorporation and Enzymatic Transformations

The primary precursors for monoterpenoid indole alkaloids, including those found in Voacanga species, are tryptophan and secologanin. phcogrev.comwikipedia.org Tryptophan, an amino acid synthesized via the shikimate pathway, provides the indole moiety. fishersci.ptfishersci.atnih.govwikipedia.org Secologanin, a monoterpene, is derived from geranyl pyrophosphate, which is synthesized through the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org

The enzymatic cascade begins with the decarboxylation of tryptophan to tryptamine, followed by the stereospecific Pictet-Spengler condensation of tryptamine with secologanin, catalyzed by strictosidine synthase (STR), to yield strictosidine. Strictosidine is a pivotal branch point in MIA biosynthesis. Downstream enzymes then transform strictosidine into various skeletal types, including the corynanthe, aspidosperma, and iboga classes. phcogrev.com

For bisindole alkaloids like this compound, two monomeric units are coupled. In the case of aspidosperma-aspidosperma types, this involves the joining of two aspidosperma units. The specific enzymatic transformations leading to the coupling and subsequent cyclizations and modifications that form the this compound structure are still subjects of ongoing research. Proposed mechanisms often involve oxidative coupling reactions and nucleophilic attacks facilitated by specific enzymes. rsc.org

Elucidation of Key Intermediates in the Biosynthetic Cascade

While the early intermediates like strictosidine are well-defined, the intermediates specific to this compound biosynthesis from monomeric aspidosperma units are less characterized. Studies on related bisindole alkaloids from Voacanga species, such as voacafricine A and B, have proposed pathways involving intermediates like 19-epi-voacristine and 4,20-didehydro-voacangine, although the energetic viability of some proposed steps has been questioned. nih.govacs.org

For this compound itself, structural analysis suggests a connection to vobtusine (B1215121). It has been proposed that 3ξ-hydroxyvobtusine could serve as a key link between vobtusine and this compound. phcogrev.comupenn.edu Converting vobtusine into this compound/subsessiline might involve a heteronucleophilic annulation of a hydroxyl group into an iminium moiety of the other aspidospermane unit. rsc.org This suggests that monomeric aspidosperma-type alkaloids, and potentially hydroxylated derivatives of vobtusine, could be intermediates in the this compound pathway.

Further research using techniques such as stable isotope feeding experiments and the isolation and characterization of pathway intermediates from Voacanga species are needed to fully elucidate the specific intermediates involved in this compound biosynthesis.

Genetic and Molecular Basis of Biosynthetic Enzymes

The genetic and molecular basis of MIA biosynthesis in Voacanga species is less studied compared to model plants like Catharanthus roseus. However, recent efforts have focused on sequencing the genome of Voacanga thouarsii to identify genes involved in MIA production. nih.gov

Enzymes involved in the early steps of MIA biosynthesis, such as strictosidine synthase (STR), are likely conserved in Voacanga. The genes encoding the enzymes responsible for the later, complex steps leading to bisindole alkaloids like this compound, including the dimerization and subsequent modifications, are yet to be fully identified and characterized. These enzymes likely include cytochrome P450 enzymes, oxidases, and transferases, which are commonly involved in the diversification and structural elaboration of plant natural products. researchgate.netnih.govu-tokyo.ac.jp

Genomic and transcriptomic studies in Voacanga species are crucial for identifying candidate genes encoding these specialized enzymes. Functional characterization of these genes through techniques like heterologous expression and enzyme assays will provide insights into their specific roles in the this compound biosynthetic pathway.

Comparative Biosynthesis with Structurally Related Alkaloids (e.g., Vobtusine)

This compound is structurally related to other bisindole alkaloids found in Voacanga, such as vobtusine and voacamine (B1217101). phcogrev.comwikipedia.orgnih.govscribd.compsu.edu Vobtusine is another aspidosperma-aspidosperma type bisindole alkaloid, and studies suggest a close biosynthetic relationship with this compound. phcogrev.comrsc.orgupenn.edu

The biosynthesis of vobtusine is also believed to involve the dimerization of aspidosperma-type monomers. Proposed pathways for vobtusine formation involve specific ring closure and coupling reactions between the monomeric units. rsc.org The structural differences between this compound and vobtusine, such as the presence of an ether bridge in this compound, highlight divergent enzymatic steps that occur after the dimerization of the monomeric units or involve differentially functionalized monomers. researchgate.net

Comparing the biosynthetic pathways of this compound and vobtusine can provide valuable insights into the enzymatic machinery responsible for the structural diversity of bisindole alkaloids in Voacanga. Identifying the specific enzymes and genes that catalyze the steps unique to this compound formation, as opposed to vobtusine, will help to understand the evolution of these complex biosynthetic pathways.

Chemical Synthesis Approaches to the Amataine Core Structure and Analogs

Synthetic Methodologies for the Construction of Key Intermediates

The construction of key intermediates with the correct stereochemistry and functionalization is paramount in the synthesis of complex alkaloids. Various synthetic methodologies are employed depending on the nature of the bonds to be formed and the functional groups present. Common strategies include:

Cycloaddition Reactions: Reactions like the Diels-Alder reaction, including hetero-Diels-Alder variants, are powerful tools for constructing cyclic systems and setting multiple stereocenters simultaneously bc.eduunc.edu.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Heck) are widely used for forming carbon-carbon bonds, particularly in the synthesis of complex aromatic or heteroaromatic systems and for coupling fragments organic-chemistry.org. Asymmetric catalysis using transition metals like Rh/Cu has also been developed for creating chiral centers with high enantioselectivity chemrxiv.org.

Stereoselective Transformations: Achieving the correct stereochemistry at each chiral center is crucial. Techniques such as asymmetric hydrogenation organic-chemistry.org, asymmetric dihydroxylation chemrxiv.org, and stereoselective aldol (B89426) reactions organic-chemistry.org are routinely employed.

Functional Group Interconversions: Efficient and selective methods for transforming functional groups are essential throughout the synthesis to enable subsequent reactions and introduce necessary complexity.

While specific intermediates for Amataine synthesis were not detailed in the search results, the synthesis of other complex natural products often involves intermediates containing cyclic or polycyclic scaffolds with strategically placed functional groups ready for further elaboration and ring formation chemistry-chemists.comnih.gov.

Challenges and Innovations in the Total Synthesis of Complex Natural Alkaloids

The total synthesis of complex natural alkaloids presents numerous challenges. These include:

Structural Complexity: The intricate fused-ring systems and multiple stereocenters require highly selective reactions to control regiochemistry and stereochemistry rsc.org.

Sensitivity of Functional Groups: Alkaloids often contain sensitive functional groups that require careful handling and protection/deprotection strategies throughout the synthesis.

Low Natural Abundance: For many natural products, the low yields from natural sources drive the need for efficient synthetic routes to provide sufficient material for further study ubc.ca.

Developing Scalable Routes: Laboratory synthesis often needs to be adapted into scalable processes for potential larger-scale production ijpsr.comchemrxiv.org.

Innovations in synthetic methodology are continuously addressing these challenges. The development of new catalysts, reagents, and reaction conditions allows for improved selectivity, efficiency, and sustainability researchgate.netnih.gov. Chemoenzymatic synthesis, combining the power of enzymatic transformations with traditional organic chemistry, is an emerging strategy for accessing complex molecules with high precision nih.govnih.gov. Biomimetic synthesis, inspired by natural biosynthetic pathways, offers alternative strategies for constructing complex scaffolds engineering.org.cn. Furthermore, advancements in computational tools aid in reaction design and prediction of properties researchgate.net. Despite the difficulties, successful total syntheses of complex natural products serve as benchmarks for the power and creativity of organic synthesis nih.gov.

Molecular and Cellular Investigations of Amataine S Biological Interactions

Exploration of Potential Molecular Targets and Binding Affinities

Research has begun to identify potential molecular targets for Amataine, focusing on its interactions with receptors and enzymes.

Receptor Interaction Profiling

While comprehensive receptor interaction profiling specifically for this compound is limited in the provided search results, studies on related indole (B1671886) alkaloids and compounds with similar structural features offer some insight. Indole alkaloids from the Voacanga genus, such as ibogaine, have been shown to modulate neurotransmitter responses by interacting with receptors in the central nervous system, including opioid receptors and the NMDA receptor complex. tandfonline.comresearchgate.net Given that this compound is also an indole alkaloid from this genus, it is plausible that it may share some of these receptor interactions, although specific studies on this compound are needed to confirm this.

Studies on amantadine (B194251), a structurally different compound but also mentioned in some searches in the context of neuroactivity and receptor interaction, have shown it interacts with various receptors, including being a weak antagonist of NMDA receptors, a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors (specifically α4β2 and α7), and an agonist of sigma σ1 receptors. wikipedia.orgdrugbank.comnih.govmdpi.com However, it is crucial to note that amantadine is chemically distinct from this compound (PubChem CID 2130 for Amantadine vs. CID 441539 for this compound), and these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Enzyme Modulation Studies

Enzyme modulation studies for this compound are not extensively detailed in the provided search results. However, the outline specifically mentions Caspase-3 inhibition potential as an example. While direct evidence of this compound inhibiting Caspase-3 is not present, studies on other compounds, like amantadine, have explored their effects on apoptosis-related enzymes. For instance, amantadine has been shown to increase the Bax/Bcl-2 ratio, which is indicative of apoptosis induction, in certain cancer cell lines. nih.govresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway. Therefore, if this compound were found to induce apoptosis, investigating its potential to modulate Caspase-3 activity would be a logical step, but this remains an area requiring specific research on this compound.

In Vitro Cellular Assays for Biological Response Evaluation

In vitro studies have been conducted to evaluate the biological responses to this compound in various cell lines, including assessments of cytotoxicity and potential biological activities.

Cytotoxicity Studies in Cell Lines

This compound has demonstrated cytotoxic activity in vitro. Studies using VERO cells (African green monkey kidney cells), a commonly used cell line for cytotoxicity assessments, have shown that this compound exhibits remarkable cytotoxic activity. phcogrev.comresearchgate.net Cytotoxicity measurements using methods such as the Frame Kenacid Blue method for protein, Neutral Red for lysosomes, and Crystal Violet method for the nucleus revealed ID50 values of 5 μg/mL, 3 μg/mL, and 3 μg/mL, respectively, against VERO cells. phcogrev.com

Other studies on different compounds have also utilized VERO cells to evaluate cytotoxicity, highlighting their relevance as a model for such assessments. mdpi.comnih.govmbimph.com

Below is a table summarizing the cytotoxicity data for this compound in VERO cells:

Cell LineMethodID50 (μg/mL)Citation
VEROFrame Kenacid Blue5 phcogrev.com
VERONeutral Red3 phcogrev.com
VEROCrystal Violet3 phcogrev.com

Investigations into Potential Biological Activities

This compound, along with other indole alkaloids from Voacanga species, has been investigated for various potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. phcogrev.comontosight.ai

Anticancer Activity: this compound has shown remarkable cytotoxic activity against VERO cells, as mentioned previously. phcogrev.comresearchgate.net Cytotoxicity is often an indicator of potential anticancer activity. Studies on other compounds, like amantadine, have explored their anticancer potential in various cancer cell lines, including melanoma and hepatocellular carcinoma cells, demonstrating antiproliferative effects and induction of apoptosis. nih.govresearchgate.netthaiscience.infomdpi.com While these findings are for a different compound, the observed cytotoxicity of this compound in VERO cells suggests that further investigation into its effects on cancer cell lines is warranted.

Antimicrobial Activity: this compound has been reported to possess antimicrobial properties. Specifically, its antibacterial activity has been found to be greater than that of the crude extract from which it is derived, showing 100% inhibition at 0.5 mg/ml against certain bacteria. phcogrev.com Other alkaloids from Voacanga species have also demonstrated antibacterial activity. phcogrev.com The presence of amidine-containing compounds in some antimicrobial agents highlights the structural features that can contribute to such activity, although this compound's structure is distinct. nih.gov

Neuroprotective Activity: While direct studies on this compound's neuroprotective activity are not explicitly detailed in the provided results, the genus Voacanga is known for producing indole alkaloids with central nervous system effects. tandfonline.comscribd.com Studies on amantadine have extensively investigated its neuroprotective properties in various models, including spinal cord ischemia/reperfusion and traumatic brain injury, suggesting mechanisms involving NMDA receptor antagonism, modulation of dopaminergic pathways, and anti-inflammatory effects. turkishneurosurgery.org.trpreprints.orgmdpi.comnih.govnih.gov Given the source of this compound, exploring its potential neuroprotective effects could be a relevant area of research.

Antioxidant Activity Profiling

Information specifically on the antioxidant activity profiling of this compound is limited in the provided search results. However, studies on other compounds, including amantadine derivatives and extracts from plants containing this compound, have investigated antioxidant properties. For example, root extracts of Hedranthera barteri, a plant reported to contain this compound, have shown antioxidant activities. tandfonline.comtandfonline.com In contrast, a systematic review and study on amantadine concluded that it exhibited weak antioxidant properties and a lack of antiglycation activity, and in some cases, even demonstrated prooxidant properties. nih.govnih.gov These contrasting findings underscore the need for specific studies to determine the antioxidant profile of this compound itself.

Mechanistic Insights into Predicted Antiviral Activity

This compound, a polycyclic indole alkaloid isolated from the root bark of Voacanga africana, has been investigated for its potential biological activities, including predicted antiviral effects. nih.gov While research on the specific antiviral mechanisms of this compound is ongoing, studies on related compounds, particularly adamantane (B196018) derivatives like amantadine and rimantadine (B1662185), provide valuable insights into potential modes of action against various viruses. wikipedia.orgmdpi.com These related compounds are known to interfere with viral replication through specific mechanisms, offering a framework for understanding how this compound might exert similar effects. agriculturejournals.czplos.org

One prominent mechanism observed in adamantane derivatives is the inhibition of the influenza A virus M2 proton channel. wikipedia.orgplos.org This ion channel is crucial for the virus's life cycle, specifically for the uncoating process that allows the release of viral genetic material into the host cell cytoplasm. wikipedia.orgpatsnap.combiorxiv.org By blocking this channel, compounds like amantadine prevent the necessary acidification of endosomes, thereby inhibiting viral uncoating and subsequent replication steps. wikipedia.orgagriculturejournals.czpatsnap.combiorxiv.org While this compound is structurally distinct from amantadine, investigations into its predicted antiviral activity may explore whether it interacts with similar viral targets or cellular pathways.

Beyond influenza A, studies on amantadine and its derivatives have also indicated potential activity against other viruses, including hepatitis A virus (HAV) and, in in vitro settings, SARS-CoV-2. nih.govmdpi.com The mechanisms against these viruses appear to involve different pathways. For instance, amantadine and rimantadine have been shown to inhibit HAV replication, partially through the enhancement of autophagy, a cellular process that can be involved in virus-host interactions. nih.gov Data from in vitro studies suggested amantadine inhibited SARS-CoV-2 replication, although the concentrations required were higher than typical therapeutic levels achieved systemically. mdpi.com The potential mechanisms against SARS-CoV-2 might involve interference with viral ion channels or other steps in the viral life cycle. mdpi.com

Research utilizing in silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide predictive insights into how compounds like this compound might interact with viral proteins or host cell factors involved in viral replication. mdpi.comnih.govscielo.org.co These computational methods can help identify potential binding sites and predict the efficacy of a compound before extensive in vitro or in vivo testing. scielo.org.comdpi.com Studies on amantadine analogs using these techniques have explored their interactions with targets beyond the M2 channel, including potential effects on viral entry and protein-protein interactions essential for viral assembly. mdpi.combiorxiv.orgnih.gov

While specific detailed research findings and data tables solely focused on this compound's antiviral mechanisms were not extensively available in the search results, the mechanistic studies on related adamantane derivatives and the application of in silico methods in antiviral research highlight the approaches that would be relevant for investigating this compound's predicted antiviral activity. Future research on this compound would likely involve detailed in vitro assays to determine its inhibitory effects on viral replication and cellular studies to elucidate the specific molecular targets and pathways involved.

Data Table: Predicted Antiviral Mechanisms Based on Related Compounds

Compound (Related)Primary Viral Target (Influenza A)Proposed Mechanism(s) Against Other VirusesRelevant Research Methodologies
AmantadineM2 Proton Channel wikipedia.orgplos.orgEnhancement of Autophagy (HAV) nih.gov, Potential interference with viral ion channels (SARS-CoV-2, in vitro) mdpi.comIn vitro replication assays nih.govmdpi.com, Cellular studies nih.gov, Computational modeling mdpi.comnih.gov
RimantadineM2 Proton Channel plos.orgbiorxiv.orgEnhancement of Autophagy (HAV) nih.govIn vitro replication assays nih.gov, Cellular studies nih.gov, Computational modeling mdpi.comnih.gov
Amantadine AnalogsM2 Proton Channel (Wild Type) biorxiv.orgnih.govInhibition of viral entry biorxiv.orgnih.gov, Disruption of M2-M1 protein colocalization biorxiv.orgnih.govIn vitro antiviral assays biorxiv.orgnih.gov, Patch-clamp electrophysiology biorxiv.org, Computational modeling (QSAR, Docking) mdpi.comnih.gov

Note: This table summarizes findings from research on compounds structurally or functionally related to this compound, providing context for potential predicted mechanisms.

Structure Activity Relationship Sar Studies of Amataine and Its Analogs

Analysis of Natural Analogs and Derivatives of Amantadine (B194251)

Amantadine itself is a synthetic compound, and there are no known naturally occurring analogs. However, its discovery spurred the development of a multitude of synthetic derivatives, some of which have become important therapeutic agents in their own right. The analysis of these derivatives provides a foundational understanding of the SAR of this class of compounds.

Rimantadine (B1662185) , an alpha-methyl derivative of amantadine, is a key analog. The addition of a methyl group to the carbon linking the amino group to the adamantane (B196018) cage results in a chiral center. While rimantadine is used clinically as a racemic mixture, studies have indicated that the R and S enantiomers can exhibit different binding affinities to their target sites, although this does not always translate to significant differences in antiviral efficacy. wikipedia.org The presence of this methyl group enhances the lipophilicity of the molecule, which is thought to contribute to its altered pharmacokinetic profile and potentially a more favorable side-effect profile compared to amantadine.

Memantine (B1676192) is another prominent analog, featuring two methyl groups on the adamantane cage (3,5-dimethyl-1-adamantanamine). This modification significantly shifts its primary biological activity. While amantadine and rimantadine are primarily known for their antiviral properties against influenza A, memantine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. nih.gov The addition of the methyl groups alters the steric bulk and electronic properties of the adamantane cage, leading to a higher affinity for the NMDA receptor channel.

Further derivatives have been synthesized by modifying both the adamantane cage and the amino group. For instance, the conjugation of amantadine and rimantadine with amino acids has been explored to enhance their biological activity and reduce cytotoxicity. nih.gov These modifications highlight the flexibility of the amantadine scaffold in accommodating various functional groups, leading to a broad spectrum of biological activities.

Correlating Structural Modifications with Observed Biological Responses

The systematic modification of the amantadine structure has generated a wealth of data correlating specific structural features with biological outcomes. These studies have elucidated the key determinants of activity, whether it be antiviral efficacy, NMDA receptor antagonism, or other pharmacological effects.

The adamantane cage is a crucial feature, providing a rigid, lipophilic scaffold that facilitates penetration of biological membranes. bas.bg Its size and substitution pattern are critical for target binding. For instance, ring-contracted analogs, such as (3-noradamantyl)amines and (1-bisnoradamantyl)amines, have been synthesized and evaluated. nih.gov While some of these analogs retain biological activity, they generally exhibit different potency profiles compared to amantadine, indicating that the specific geometry of the tricyclic cage is important for optimal interaction with its targets. nih.gov The addition of substituents to the cage, as seen in memantine, can dramatically alter the therapeutic application of the resulting compound.

The amino group is another key pharmacophoric element. Its basicity and steric hindrance are critical for activity. N-alkylation of amantadine has been shown to modulate its potency as an inhibitor of the nicotinic acetylcholine (B1216132) receptor ionic channel. For example, N-ethyl-, N-propyl-, and N,N-diethyl-amantadine showed increased potency compared to amantadine itself in this context. Modifications that alter the pKa of the amino group can influence the interaction with target proteins, such as the M2 proton channel of the influenza A virus, where the protonated amine is thought to play a crucial role.

The introduction of various substituents through the amino group has led to a diverse range of biological activities. For instance, the synthesis of Schiff's bases by condensing amantadine with different aldehydes and ketones has produced derivatives with enhanced antiviral and enzymatic inhibitory activities. nih.gov Similarly, incorporating a 1,3-thiazole core has resulted in compounds with significant antibacterial and enzyme inhibitory properties against urease, α-amylase, and α-glucosidase. rsc.org

The following interactive table summarizes the structure-activity relationships of selected amantadine analogs, highlighting the impact of structural modifications on their biological activity.

CompoundStructural ModificationBiological ActivityReference
Amantadine Parent compoundAntiviral (Influenza A), NMDA receptor antagonist bas.bg
Rimantadine α-methyl addition to the amino linkerAntiviral (Influenza A), generally more effective than amantadine wikipedia.org
Memantine 3,5-dimethyl substitution on the adamantane cageNMDA receptor antagonist (Alzheimer's disease) nih.gov
Alanyl-amantadine Alanine conjugated to the amino groupModerate antiviral activity against Influenza A (H3N2) bas.bg
Lysinyl-amantadine Lysine conjugated to the amino groupSlight antiviral activity against Influenza A (H3N2) bas.bg
(3-noradamantyl)amine Ring contraction of the adamantane cageAntiviral and NMDA receptor antagonist activity nih.gov
N-(adamantan-1-yl)isonicotinamide Isonicotinamide linked to the amino groupHigh antiviral activity against vaccinia virus mdpi.com
Glycyl-rimantadine Glycine conjugated to the amino group of rimantadineHigh antiviral activity against Influenza A (H3N2) with low cytotoxicity nih.gov

Pharmacophore Mapping and Computational Prediction of Active Motifs

Pharmacophore mapping and computational studies have been instrumental in defining the essential structural features required for the biological activity of amantadine and its analogs. These approaches help in understanding the molecular interactions with their targets and in designing new, more potent, and selective compounds.

A pharmacophore model for a particular biological activity describes the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are necessary for molecular recognition by a biological target. For the antiviral activity of amantadine targeting the influenza A M2 proton channel, the pharmacophore generally consists of a hydrophobic cage (the adamantane moiety) and a positively charged group (the protonated amino group). The hydrophobic cage is believed to interact with the hydrophobic interior of the M2 channel, while the charged amino group is critical for blocking proton translocation. researchgate.net

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided detailed insights into the binding modes of amantadine and its analogs within their target proteins. For instance, docking studies have been used to investigate the binding sites of amantadine in the p7 viroporin of classical swine fever virus and bovine viral diarrhea virus. nih.govnih.gov These studies have identified key amino acid residues that interact with the drug, often involving hydrophobic interactions with the adamantane cage and hydrogen bonding with the amino group. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to build predictive models for the activity of amantadine derivatives. nih.gov These models mathematically correlate the structural properties of a series of compounds with their biological activities. For example, 3D-QSAR studies on amino acid derivatives of amantadine and rimantadine have helped to elucidate the structural requirements for antiviral activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding synthetic efforts.

Pharmacophore models have also been developed for the NMDA receptor antagonist activity of memantine and related compounds. These models typically include a hydrophobic group corresponding to the adamantane cage and a positively ionizable feature representing the amino group, which interacts with the magnesium binding site within the NMDA receptor channel. The spatial relationship between these features is critical for potent antagonism.

Computational and Theoretical Chemistry Studies of Amataine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as a hypothetical "Amataine," to a specific biological target, typically a protein or nucleic acid. This approach is fundamental in drug discovery and molecular biology to understand the mechanism of action of a compound.

The process involves creating a three-dimensional model of both the ligand ("this compound") and the target receptor. Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. These scores help in ranking potential drug candidates and in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For instance, in a hypothetical study, if "this compound" were being investigated as an inhibitor of a particular enzyme, molecular docking could predict how it fits into the enzyme's active site and which of its chemical moieties interact with critical amino acid residues. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon ligand binding. nih.govmdpi.comdoi.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can provide detailed information about the distribution of electrons within a molecule, its molecular orbitals, and its energetic properties, which are crucial for understanding its chemical behavior. northwestern.edu

Methods such as Density Functional Theory (DFT) and ab initio calculations could be used to determine various properties of "this compound," including its optimized geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO, for example, is an important indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical calculations can be used to compute reaction mechanisms and transition states, providing a theoretical understanding of how "this compound" might participate in chemical reactions. This information is invaluable for predicting its metabolic fate, designing synthetic routes, or understanding its mechanism of action at an electronic level. scienceopen.comuchicago.edu

Chemoinformatics Analysis and Prediction of Biological Properties

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their biological properties. mdpi.com If a chemical structure for "this compound" were known, chemoinformatics tools could be used to predict a wide range of its properties without the need for laboratory experiments.

This includes the prediction of physicochemical properties such as solubility, lipophilicity (logP), and pKa, which are important determinants of a drug's pharmacokinetic profile. Chemoinformatics models, often built using machine learning algorithms, can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. longdom.orgresearchgate.net For example, models could predict whether "this compound" is likely to be orally bioavailable, cross the blood-brain barrier, or have potential toxic liabilities.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are key components of chemoinformatics. longdom.org By comparing the structure of "this compound" to databases of compounds with known biological activities, it might be possible to infer its potential biological targets and therapeutic applications. nih.gov

Future Directions and Research Gaps in Amataine Studies

Unexplored Biosynthetic Pathways and Enzymatic Characterization

Amataine belongs to the class of monoterpenoid indole (B1671886) alkaloids, which are biosynthesized from tryptophan and secologanin (B1681713) phcogrev.com. While general pathways for various monoterpenoid indole alkaloids are documented, the specific enzymatic steps and intermediates leading to the formation of this compound are not yet fully elucidated. Research suggests a potential biosynthetic relationship between this compound and other alkaloids found in Voacanga species, such as vobtusine (B1215121), with a proposed conversion involving heteronucleophilic annulation researchgate.netrsc.org. However, the precise sequence of enzymatic reactions, the identification and characterization of the specific enzymes involved in cyclization, oxidation, methylation, and other modifications unique to this compound biosynthesis, represent a significant unexplored area. Understanding these pathways is crucial for potential biotechnological production and for identifying genetic targets for metabolic engineering in plant sources.

Opportunities for Synthetic Chemistry Method Development

The complex, highly-fused ring system and multiple stereocenters of this compound pose substantial challenges for total synthesis ontosight.ai. Current literature provides detailed synthetic routes for simpler adamantane (B196018) derivatives like Amantadine (B194251) nih.govias.ac.inthaiscience.inforesearchgate.net, but comprehensive and efficient synthetic methodologies specifically for this compound are not widely reported in the surveyed literature. Developing novel synthetic strategies and methodologies is essential not only for providing a potentially scalable source of this compound independent of plant extraction but also for enabling the creation of structural analogs for biological evaluation. Opportunities exist in exploring new cascade reactions, stereoselective transformations, and late-stage functionalization approaches tailored to the unique structural features of the this compound scaffold.

Advanced In Vitro and Preclinical Model Systems for Mechanistic Elucidation

Preliminary investigations suggest potential biological activities for this compound, including possible anticancer, antimicrobial, and neuroprotective effects ontosight.ai. In silico studies have also explored its potential interactions with targets like Caspase 3 scispace.cometflin.com. However, detailed mechanistic studies are limited. Future research requires the application of advanced in vitro and preclinical model systems to fully elucidate the molecular targets and cellular pathways modulated by this compound. This includes employing a range of cell-based assays to study specific bioactivities, utilizing co-culture systems to model complex biological environments, and developing or applying relevant animal models to assess pharmacokinetic profiles, efficacy, and potential off-target effects in a more integrated biological context. Such studies are critical for moving beyond observed activities to understanding how this compound exerts its effects.

Integration of Omics Technologies in this compound Research

The detection of this compound in metabolomics studies highlights the potential of omics technologies in its research researchgate.netnih.gov. Integrating metabolomics, transcriptomics, proteomics, and lipidomics can provide a holistic view of how this compound is produced, metabolized, and how it impacts biological systems. For instance, transcriptomics and proteomics can help identify genes and enzymes involved in its biosynthesis in plants or its metabolism in biological models. Metabolomics can track its presence and the resulting changes in endogenous metabolite profiles upon exposure. This integrated approach can reveal novel insights into this compound's biological functions, identify biomarkers of exposure or effect, and uncover interconnected pathways relevant to its activities.

Potential for Derivatization and Scaffold Modification for Novel Research Probes

The complex structure of this compound, with its various functional groups including ester, methoxy (B1213986), and amine moieties within a polycyclic framework, offers potential for chemical derivatization and scaffold modification ontosight.ai. While specific studies on this compound derivatization were not prominently found in the search results, this area represents a significant research opportunity. Creating a library of this compound analogs with targeted modifications could lead to compounds with improved potency, selectivity, or altered pharmacokinetic properties. These derivatives could also serve as valuable research probes to further investigate the biological targets and mechanisms of the parent compound, potentially leading to the discovery of novel therapeutic leads based on the this compound scaffold.

Q & A

Q. What are the key physicochemical properties of Amataine that influence its experimental handling?

Methodological Answer: this compound's properties (e.g., solubility, stability, reactivity) should be characterized using techniques like UV-Vis spectroscopy, HPLC, and mass spectrometry. For reproducibility, document solvent compatibility and storage conditions (e.g., inert atmospheres for air-sensitive compounds). Refer to established protocols for hygroscopic materials to avoid experimental artifacts .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Methodological Answer: Use stepwise synthesis with intermediate purification (e.g., column chromatography or recrystallization). Validate each step via FTIR or NMR to confirm functional group formation. For novel pathways, compare yields and purity against literature methods and include negative controls to rule out side reactions .

Q. How should researchers design initial toxicity assays for this compound?

Methodological Answer: Start with in vitro cell viability assays (e.g., MTT or ATP-based tests) using relevant cell lines. Establish dose-response curves and calculate IC₅₀ values. Include positive/negative controls and replicate experiments (n ≥ 3) to assess variability. Document cell culture conditions rigorously to ensure comparability .

Advanced Research Questions

Q. How can contradictory data in this compound’s mechanism of action studies be resolved?

Methodological Answer: Cross-validate findings using orthogonal assays (e.g., enzymatic activity assays paired with molecular docking simulations). Conduct sensitivity analyses to identify outlier-prone parameters. Use meta-analysis frameworks to reconcile discrepancies across studies, emphasizing statistical power and experimental conditions .

Q. What strategies optimize this compound’s reaction conditions for scalable synthesis?

Methodological Answer: Apply Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate scalability via pilot-scale reactions and compare kinetic data (e.g., Arrhenius plots) against bench-scale results .

Q. How should researchers address inconsistencies in this compound’s pharmacokinetic data across species?

Methodological Answer: Perform interspecies allometric scaling with compartmental modeling (e.g., using NONMEM or Phoenix WinNonlin). Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and validate with in vitro-in vivo extrapolation (IVIVE). Report confidence intervals and sensitivity to assumptions .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer: Use nonlinear regression (e.g., log-logistic or Hill equation models) for dose-response data. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For censored data (e.g., survival studies), employ Kaplan-Meier analysis. Open-source tools like R or Python’s SciPy ensure transparency .

Q. How should researchers document this compound’s crystallographic data to ensure reproducibility?

Methodological Answer: Report unit cell parameters, refinement statistics, and CIF files adhering to IUCr standards. Include thermal ellipsoid plots and hydrogen bonding networks. Validate via Rietveld refinement for powder samples and deposit data in repositories like the Cambridge Structural Database .

Ethical & Collaborative Considerations

Q. What protocols ensure ethical use of this compound in animal studies?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval, specify euthanasia methods, and minimize animal numbers via power analysis. Share raw data in public repositories (e.g., Figshare) to reduce redundant testing .

Q. How can interdisciplinary teams collaboratively validate this compound’s bioactivity?

Methodological Answer: Establish shared protocols for assays (e.g., SOPs for cytotoxicity testing) and use cloud-based tools (e.g., LabArchives) for real-time data sharing. Conduct blind analyses to mitigate bias and hold regular cross-disciplinary reviews to align interpretations with domain-specific standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.